molecular formula C8H13BrN4O B2530364 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide CAS No. 1005695-86-2

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide

Cat. No. B2530364
CAS RN: 1005695-86-2
M. Wt: 261.123
InChI Key: AWSMUWCXUUXIQQ-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides.

Mechanism of Action

The exact mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide is not fully understood. However, it has been proposed that it may work by inhibiting the activity of certain enzymes or by modulating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has interesting biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide in lab experiments is its relatively simple synthesis method. It can also be easily scaled up for larger quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential use as a drug candidate for the treatment of these diseases. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies could be conducted to better understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide has been synthesized through various methods, including the reaction of 4-bromo-3,5-dimethylpyrazole-1-carboxylic acid with hydrazine hydrate in the presence of a coupling reagent. Another method involves the reaction of 4-bromo-3,5-dimethylpyrazole-1-carboxylic acid hydrazide with acryloyl chloride in the presence of triethylamine. The synthesis of this compound is relatively simple and can be easily scaled up for larger quantities.

properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN4O/c1-4-7(9)5(2)13(12-4)6(3)8(14)11-10/h6H,10H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSMUWCXUUXIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NN)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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